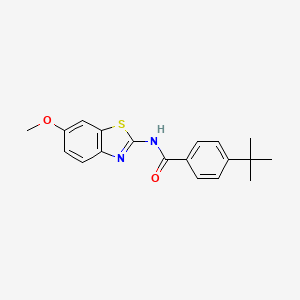

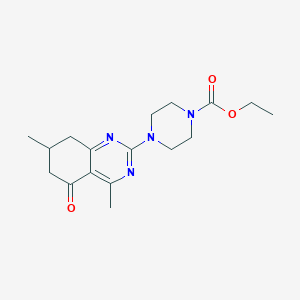

N-benzyl-N-isopropyl-N',N'-dimethylsulfamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of sulfamide derivatives often involves innovative methodologies to introduce functional groups and create complex molecules. For instance, a study on the synthesis and characterization of amide-functionalized polymers demonstrates the creation of compounds with specific amide groups using N,N-diisopropylphosphanylbenzamide as a precursor (Summers & Quirk, 1998). Similarly, the Bischler-Napieralski reaction has been applied to synthesize N-arylmethylidene derivatives, showcasing a method that could potentially be adapted for the synthesis of N-benzyl-N-isopropyl-N',N'-dimethylsulfamide (Browne, Skelton, & White, 1981).

Molecular Structure Analysis

The molecular structure of sulfamide derivatives is critical for understanding their reactivity and properties. X-ray crystallography and NMR spectroscopy are commonly used to elucidate the structure of these compounds. For example, studies on dimethylisoindolin-1-ones derived from benzamide substrates reveal the selective C-C coupling of tertiary sp3 C-H bonds, indicating the complex interactions and structural considerations in sulfamide chemistry (Bhakuni et al., 2014).

Chemical Reactions and Properties

Sulfamide derivatives undergo a variety of chemical reactions, demonstrating their versatility. The KO(t)Bu-mediated synthesis of dimethylisoindolin-1-ones highlights a novel reaction pathway involving the selective coupling of unreactive tertiary sp3 C-H bonds, showcasing the chemical reactivity of these compounds (Bhakuni et al., 2014). Additionally, the dehydration and isomerization reactions of N-benzyloxyisomaleimide provide insights into the stability and reactivity of sulfamide derivatives under various conditions (Narita, Akiyama, & Okawara, 1971).

Physical Properties Analysis

The physical properties of sulfamide derivatives, such as solubility, melting point, and crystal structure, are essential for their application in different domains. Studies on polyamides derived from diamines and aromatic dicarboxylic acids, including sulfamide derivatives, shed light on their amorphous character, excellent solubility, and thermal stability, indicating the potential for material science applications (Liaw et al., 2002).

Chemical Properties Analysis

The chemical properties of sulfamide derivatives, such as reactivity, stability, and interaction with other molecules, are pivotal for their utilization in synthetic chemistry and material science. The synthesis of isoquinolinones from dilithiated N-arylbenzamides showcases the reactivity of sulfamide derivatives in forming complex heterocyclic compounds, illustrating their potential in medicinal chemistry and drug design (Davis et al., 1997).

Scientific Research Applications

Polymer Science and Material Chemistry

Controlled Polymerization : Research on the controlled room-temperature RAFT polymerization of N-isopropylacrylamide (NIPAM) has highlighted its application in drug delivery systems. This study demonstrated the use of a suitable RAFT chain transfer agent (CTA) and initiating species to achieve a controlled/"living" polymerization process, showcasing the potential of related compounds in developing thermoresponsive polymers (Convertine et al., 2004).

Fluorescent Molecular Thermometers : The development of fluorescent molecular thermometers using copolymers of N-isopropylacrylamide (NIPAM) labeled with polarity-responsive benzofurazans has been reported. This innovative approach takes advantage of the temperature-induced phase transition of poly(N-isopropylacrylamide) in aqueous solution and the solvent polarity-sensitive fluorescence properties of benzofurazans to create sensitive thermal probes (Uchiyama et al., 2003).

Nucleating and Clarifying Agents : The phase behavior and nucleation properties of isotactic polypropylene (i-PP) when mixed with N,N',N''-tris-isopentyl-1,3,5-benzene-tricarboxamide have been studied, indicating the compound's role as a novel nucleating and clarifying agent for polymeric materials. This research contributes to the understanding of polymer/additive interactions and their effects on the crystallization temperature and optical properties of polymer blends (Kristiansen et al., 2006).

Medicinal Chemistry and Biological Applications

- Synthesis and Biological Evaluation : A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized from the non-steroidal anti-inflammatory drug 4-aminophenazone. These compounds were screened for their inhibitory potential against various forms of human recombinant alkaline phosphatase and recombinant human and rat ecto-5′-nucleotidases, demonstrating their potential in medicinal chemistry for targeting nucleotide protein interactions (Saeed et al., 2015).

Advanced Materials and Chemical Synthesis

- Morphology Control in Solar Cells : The study on morphology control in polycarbazole-based bulk heterojunction solar cells using incremental increases of dimethyl sulfoxide or dimethyl formamide elucidates the tuning of polymer-solvent interaction, leading to improved photovoltaic performance. This research underscores the importance of solvent dynamics in the development of efficient solar energy harvesting technologies (Chu et al., 2011).

properties

IUPAC Name |

N-benzyl-N-(dimethylsulfamoyl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-11(2)14(17(15,16)13(3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUWDCCCZAIULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Dimethylamino)sulfonyl](methylethyl)benzylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)

![1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine](/img/structure/B5570369.png)

![N-(4-cyanophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5570371.png)

![(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine](/img/structure/B5570398.png)

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5570411.png)

![4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)

![3-ethyl-4-methyl-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5570434.png)

![1-cyclopentyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5570452.png)

![1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)